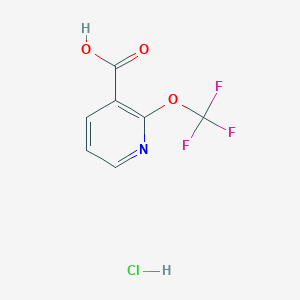

2-(Trifluoromethoxy)nicotinic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Trifluoromethoxy)nicotinic acid hydrochloride is a chemical compound with the molecular formula C7H5ClF3NO3 and a molecular weight of 243.57 g/mol It is a derivative of nicotinic acid, where a trifluoromethoxy group is attached to the 2-position of the pyridine ring

Métodos De Preparación

One common method is the trifluoromethoxylation of nicotinic acid derivatives using trifluoromethoxylation reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Análisis De Reacciones Químicas

2-(Trifluoromethoxy)nicotinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Aplicaciones Científicas De Investigación

Chemical Reactions

The compound is known to undergo various chemical transformations, including:

- Oxidation : Leading to oxidized derivatives.

- Reduction : Yielding different reduced forms.

- Substitution : The trifluoromethoxy group can be replaced with other functional groups.

Chemistry

In synthetic organic chemistry, 2-(Trifluoromethoxy)nicotinic acid hydrochloride serves as a valuable building block for creating more complex molecules. Its unique trifluoromethoxy group enhances the reactivity of the compound, making it suitable for various synthetic pathways.

Biological Research

Research indicates that compounds similar to this compound exhibit significant biological activities. For example:

- Antimicrobial Activity : Studies have shown that derivatives of nicotinic acid, including those with trifluoromethoxy substitutions, possess antimicrobial properties against various pathogens .

- Fungicidal Effects : A study demonstrated that certain derivatives exhibited fungicidal activity against Pseudoperonospora cubensis, suggesting potential applications in agricultural settings as fungicides .

Pharmaceutical Applications

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient:

- Anti-inflammatory and Analgesic Properties : Research highlights that related compounds demonstrate anti-inflammatory and analgesic effects, making them candidates for pain management therapies .

- Pharmaceutical Formulations : The hydrochloride form can be incorporated into various pharmaceutical formulations such as tablets and ointments for therapeutic use .

Case Study 1: Anti-inflammatory Effects

A study reported that derivatives of 2-(trifluoromethylanilino)-nicotinic acid exhibited significant anti-inflammatory effects in animal models. The compounds were effective in suppressing edema induced by carrageenan in rats, indicating their potential use as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of several nicotinic acid derivatives, it was found that those containing the trifluoromethoxy group had enhanced antimicrobial efficacy against specific bacterial strains. This suggests their utility in developing new antimicrobial agents .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethoxy)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and activity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .

Comparación Con Compuestos Similares

2-(Trifluoromethoxy)nicotinic acid hydrochloride can be compared with other similar compounds, such as:

2-Fluoro-4-(trifluoromethyl)nicotinic acid: This compound has a similar structure but with different substituents, leading to distinct chemical properties and applications.

2-(Trifluoromethoxy)pyridine-3-carboxylic acid: Another related compound with variations in the functional groups attached to the pyridine ring. The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts unique chemical and biological properties.

Actividad Biológica

2-(Trifluoromethoxy)nicotinic acid hydrochloride is a chemical compound characterized by its molecular formula C7H5ClF3NO3 and a molecular weight of 243.57 g/mol. This compound is notable for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in disease processes, although the exact mechanisms are still under investigation.

Research Findings

- Antimicrobial Properties : Studies have indicated that derivatives of nicotinic acid, including those with trifluoromethoxy substitutions, exhibit antimicrobial activity. This suggests potential applications in treating infections caused by resistant strains of bacteria .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Neuropharmacological Activity : There is growing interest in the effects of nicotinic acid derivatives on neurotransmitter systems, particularly their role as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). These interactions may have implications for cognitive function and sensory processing disorders .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)nicotinic acid | Structure | Antimicrobial, anti-inflammatory |

| 2-(Trifluoromethoxy)pyridine-3-carboxylic acid | Structure | Neuropharmacological effects |

Case Study 1: Antimicrobial Activity

In a study conducted on various nicotinic acid derivatives, this compound was found to exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated that administration of the compound significantly reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases such as rheumatoid arthritis.

Propiedades

IUPAC Name |

2-(trifluoromethoxy)pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3.ClH/c8-7(9,10)14-5-4(6(12)13)2-1-3-11-5;/h1-3H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZOFARHOVRFPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.